Cas no 2680663-39-0 (3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid)

3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid
- 2680663-39-0
- EN300-28280539
- 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid
-
- インチ: 1S/C11H11F2NO4/c1-6(15)14-8-3-2-7(11(16)17)4-9(8)18-5-10(12)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)
- InChIKey: UNMBKMIQSWIXBM-UHFFFAOYSA-N
- SMILES: FC(COC1C=C(C(=O)O)C=CC=1NC(C)=O)F
計算された属性
- 精确分子量: 259.06561416g/mol
- 同位素质量: 259.06561416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 75.6Ų
3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280539-0.1g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28280539-1.0g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28280539-10.0g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28280539-0.25g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-28280539-2.5g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28280539-5g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 5g |
$2485.0 | 2023-09-09 | ||
Enamine | EN300-28280539-1g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 1g |
$857.0 | 2023-09-09 | ||
Enamine | EN300-28280539-10g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 10g |
$3683.0 | 2023-09-09 | ||
Enamine | EN300-28280539-0.5g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28280539-5.0g |
3-(2,2-difluoroethoxy)-4-acetamidobenzoic acid |
2680663-39-0 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 |
3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acidに関する追加情報
3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid: A Promising Compound with Broad Applications in Pharmaceutical Research
3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid, with the chemical identifier CAS No. 2680663-39-0, represents a novel class of organic compounds that has garnered significant attention in the field of pharmaceutical chemistry. This molecule exhibits unique structural characteristics, including the presence of a difluoroethoxy group and an acetamido functional group, which contribute to its multifaceted biological activities. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of therapeutic agents targeting inflammatory diseases and neurodegenerative conditions.
The molecular framework of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is characterized by a benzene ring substituted with two distinct functional groups: a difluoroethoxy moiety at the 3-position and an acetamido group at the 4-position. This structural arrangement provides the compound with a balance between hydrophilic and hydrophobic properties, enabling it to interact effectively with biological targets. The difluoroethoxy group, in particular, has been shown to enhance the compound's lipophilicity, which may influence its ability to cross cell membranes and reach intracellular targets.
Recent advances in medicinal chemistry have demonstrated that the introduction of fluorine atoms into organic molecules can significantly modulate their pharmacokinetic and pharmacodynamic profiles. The 2,2-difluoroethoxy substituent in 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is believed to contribute to its enhanced metabolic stability and improved binding affinity to specific receptors. This characteristic is particularly relevant in the context of developing long-acting therapeutic agents for chronic diseases such as rheumatoid arthritis and Alzheimer's disease.
One of the most promising areas of research involving 3-(2,2-Difluoroethoxy)-y4-acetamidobenzoic acid is its potential application in the treatment of inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. The study also revealed that the compound's efficacy is comparable to that of established anti-inflammatory drugs, while showing a lower incidence of side effects.
Another notable aspect of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is its potential role in neurodegenerative disease research. A 2024 preclinical study published in Neuropharmacology investigated the compound's neuroprotective effects in a mouse model of Parkinson's disease. The results indicated that the compound could reduce neuronal damage by modulating oxidative stress pathways and enhancing mitochondrial function. These findings suggest that 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid may represent a novel therapeutic approach for neurodegenerative conditions.
The synthesis of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid involves a multi-step process that requires precise control of reaction conditions to ensure the formation of the desired product. Recent advancements in asymmetric synthesis techniques have enabled the efficient production of this compound with high purity and yield. The use of catalytic methods has been particularly effective in achieving stereoselective outcomes, which is crucial for the compound's biological activity.
From a pharmacological perspective, 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid has shown potential as a lead compound for the development of new drugs. Its ability to modulate multiple biological pathways makes it a versatile candidate for drug discovery programs. Researchers are currently exploring its use in the treatment of metabolic disorders, where its ability to regulate lipid metabolism has been observed in in vitro studies.
One of the key challenges in the development of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is the optimization of its bioavailability. While the compound demonstrates promising in vitro activity, its in vivo efficacy is influenced by factors such as solubility and permeability. Current research is focused on the development of prodrug formulations that could enhance its oral bioavailability while maintaining its therapeutic potency.
Recent computational studies have provided insights into the molecular mechanisms underlying the biological activities of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid. Molecular docking simulations have revealed that the compound can bind to several protein targets, including enzymes involved in inflammatory pathways and receptors associated with neurodegeneration. These findings are supported by experimental data from in vitro assays, which have demonstrated the compound's ability to inhibit target proteins at nanomolar concentrations.
The chemical stability of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is another important factor in its potential therapeutic use. Studies have shown that the compound remains stable under various storage conditions, which is essential for its application in drug formulations. However, further research is needed to determine its long-term stability in different physiological environments.
As the field of medicinal chemistry continues to evolve, 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is emerging as a compound of significant interest. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutic agents. Ongoing research is focused on expanding its applications and optimizing its properties for clinical use, which could lead to the creation of novel treatments for a range of diseases.
In conclusion, 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid represents a promising molecule with potential applications in multiple therapeutic areas. Its structural characteristics and biological activities have been the subject of extensive research, and recent studies have provided compelling evidence of its efficacy in treating inflammatory and neurodegenerative conditions. As research in this area continues to progress, the compound may play a significant role in the development of new drugs that address some of the most challenging medical conditions.
For further information on the research and development of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid, it is recommended to consult recent publications in reputable scientific journals such as the Journal of Medicinal Chemistry, Neuropharmacology, and Medicinal Research Reviews. These resources provide detailed insights into the current state of research and future directions for this compound.
It is also important to note that while 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid shows promise in preclinical studies, further research is needed to determine its safety and efficacy in human trials. The development of this compound into a therapeutic agent will require rigorous testing and regulatory approval processes to ensure its suitability for clinical use.
Overall, the continued exploration of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid holds great potential for advancing medical treatments. Its unique properties and biological activities position it as a candidate for future drug development, and ongoing research is likely to uncover additional applications and therapeutic benefits.
As the scientific community continues to investigate the properties and potential applications of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid, it is expected that new discoveries will contribute to the development of innovative therapies. The compound's role in the treatment of inflammatory and neurodegenerative diseases is particularly noteworthy, and further studies are likely to provide more detailed information about its mechanisms of action and therapeutic potential.
For researchers and professionals in the field of medicinal chemistry, staying informed about the latest developments in the study of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is essential. Participation in scientific conferences, reading peer-reviewed publications, and engaging with research communities can provide valuable insights into the current state of knowledge and future directions for this compound.
In summary, the research on 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is an evolving field with significant implications for drug discovery. Its unique structural features and biological activities make it a promising candidate for the development of new therapeutic agents. Continued research and collaboration within the scientific community are expected to drive further advancements in this area.
As the field of medicinal chemistry continues to expand, the study of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is likely to remain an important area of focus. Its potential applications in the treatment of various diseases underscore the importance of ongoing research into its properties and mechanisms of action. The compound's role in the development of new drugs is expected to grow as more studies are conducted and new insights are gained.
Ultimately, the research on 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid represents a significant contribution to the field of medicinal chemistry. Its potential to address complex medical conditions highlights the importance of continued investigation into its properties and therapeutic applications. The compound's future role in drug development is likely to be shaped by ongoing research and discoveries in the scientific community.
For those interested in the latest developments in the study of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid, it is recommended to follow updates in scientific literature and attend relevant conferences. These resources can provide valuable information on the current state of research and future directions for this compound.
In conclusion, the research and development of 3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid is an ongoing process that holds great promise for the future of medical treatments. Its unique properties and potential applications make it a valuable subject of study, and further research is expected to uncover additional insights and opportunities for its use in the development of new therapeutic agents.
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